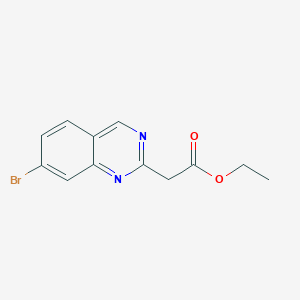![molecular formula C15H13N3O2S2 B1456915 N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide CAS No. 953770-85-9](/img/structure/B1456915.png)
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Vue d'ensemble
Description
“N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide” is a chemical compound with the CAS Number: 953770-85-9 . It has a molecular weight of 331.42 .
Molecular Structure Analysis
The molecular formula of this compound is C15H13N3O2S2 . The InChI code is 1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19) .Applications De Recherche Scientifique
C15H13N3O2S2 C_{15}H_{13}N_{3}O_{2}S_{2} C15H13N3O2S2
, has several potential applications in various fields of scientific research.Anti-Inflammatory Applications
The benzothiazole moiety of the compound has been studied for its anti-inflammatory properties. Compounds similar to N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation .
Antimicrobial Activity
Thiazoles, which form part of the compound’s structure, are known for their antimicrobial properties. They are found in several biologically active compounds, such as sulfathiazole, an antimicrobial drug . This suggests potential applications of the compound in developing new antimicrobial agents.
Anticancer Research
Benzothiazoles have applications in cancer treatment due to their ability to act as cytotoxic agents against various cancer cell lines. The electron acceptor properties of benzothiazoles make them suitable for designing compounds that can interfere with cancer cell metabolism .
Optical Properties
The compound’s benzothiazole ring system may exhibit optical properties, which could be harnessed in the development of new materials for optical sensors or imaging applications .
Coordination Chemistry
With its potential electron acceptor properties, N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide could be used in coordination chemistry to develop new metal complexes with interesting electronic and structural properties .
Drug Design and Discovery
The structural features of thiazoles are prominent in many drugs. The compound could serve as a building block in the synthesis of new molecules with potent biological activities, including antitumor, antioxidant, and antimicrobial activities .
Agrochemical Research
Thiazole derivatives are used in agrochemicals. The compound could be explored for its utility in developing new pesticides or herbicides that are more effective and environmentally friendly .
Industrial Applications
Due to the diverse biological activities of thiazoles, there is potential for the compound to be used in industrial applications, such as in the synthesis of rubber vulcanization agents, dyes, pigments, and as photographic sensitizers .
Propriétés
IUPAC Name |
N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMTDVGLZRBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)


![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)


